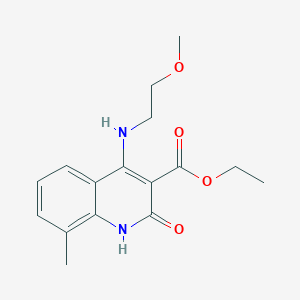

Ethyl 4-((2-methoxyethyl)amino)-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-(2-methoxyethylamino)-8-methyl-2-oxo-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O4/c1-4-22-16(20)12-14(17-8-9-21-3)11-7-5-6-10(2)13(11)18-15(12)19/h5-7H,4,8-9H2,1-3H3,(H2,17,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVOKXKZKFWSQDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC(=C2NC1=O)C)NCCOC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((2-methoxyethyl)amino)-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.

Introduction of Functional Groups: Subsequent steps involve the introduction of the methoxyethylamino group and the ethyl ester group. This can be achieved through nucleophilic substitution reactions and esterification reactions, respectively.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((2-methoxyethyl)amino)-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce other functional groups.

Substitution: Nucleophilic substitution reactions can be employed to replace specific functional groups with others.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 4-((2-methoxyethyl)amino)-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 4-((2-methoxyethyl)amino)-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural Features

Ethyl 4-((2-methoxyethyl)amino)-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate is a substituted quinoline derivative characterized by:

- A 2-oxo-1,2-dihydroquinoline core.

- A 3-carboxylate ester group.

- A 4-position substituted with a (2-methoxyethyl)amino moiety.

- An 8-methyl substituent on the quinoline ring.

This scaffold is part of a broader class of 4-hydroxy/amino-2-oxo-1,2-dihydroquinoline-3-carboxylates, which are pharmacologically significant due to their diverse biological activities .

Comparison with Structural Analogs

Structural Analogues and Similarity Scores

Key analogs and their distinguishing features are summarized below:

Physicochemical Properties

- Solubility : The 2-methoxyethyl group introduces ether oxygen atoms, enhancing aqueous solubility compared to alkyl or arylalkyl substituents (e.g., 4-chlorobenzyl) .

- Hydrogen Bonding : The 2-oxo and 3-carboxylate groups facilitate intermolecular hydrogen bonding, influencing crystal packing and stability .

Biological Activity

Ethyl 4-((2-methoxyethyl)amino)-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly as an antibacterial and anticancer agent. This article explores various aspects of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of 2-oxo-1,2-dihydroquinoline derivatives, which have been recognized for their diverse biological activities. The specific structure can be represented as follows:

- Chemical Formula : C₁₄H₁₈N₂O₃

- Molecular Weight : 262.30 g/mol

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of related compounds in the 2-oxo-1,2-dihydroquinoline series. For instance, a derivative with a similar core structure demonstrated potent activity against Escherichia coli DNA gyrase, with an IC₅₀ value of 0.0017 μM . The following table summarizes the antibacterial activity of selected derivatives:

| Compound | Target Bacteria | IC₅₀ (μM) | Reference |

|---|---|---|---|

| Compound 13e | E. coli DNA gyrase | 0.0017 | |

| Compound 13a | Topoisomerase IV | 0.98 | |

| Compound 13e | E. coli (with PAβN) | ≤0.03 |

The introduction of efflux pump inhibitors like phenylalanine–arginine β-naphthylamide (PAβN) significantly enhanced the antibacterial efficacy of these compounds, indicating a potential strategy for overcoming bacterial resistance mechanisms.

Anticancer Activity

The anticancer potential of this compound has been evaluated in various studies. A related compound was tested against the MCF-7 breast cancer cell line using the MTT assay, which measures cell viability based on metabolic activity. The results indicated significant cytotoxic effects compared to standard treatments:

In vitro studies showed that compounds derived from this class exhibited varying degrees of cytotoxicity, with some demonstrating efficacy comparable to established chemotherapeutics.

The biological activity of this compound is believed to involve multiple mechanisms:

- Inhibition of DNA Gyrase : As shown in studies on related compounds, inhibition of bacterial DNA gyrase disrupts DNA replication and transcription processes.

- Topoisomerase Inhibition : Similar to its effects on gyrase, the compound may also inhibit topoisomerases involved in cancer cell proliferation.

- Cytotoxicity in Cancer Cells : The compound's ability to induce apoptosis in cancer cells may be linked to its interaction with cellular signaling pathways and metabolic processes.

Case Studies and Research Findings

Several studies have examined the biological profiles of quinoline derivatives:

- Antibacterial Efficacy : A study demonstrated that derivatives with modifications at the nitrogen position showed enhanced antibacterial activity against resistant strains .

- Cytotoxic Evaluation : Research indicated that certain structural modifications could lead to increased potency against cancer cell lines, suggesting a structure-activity relationship that warrants further exploration .

- Kinase Inhibition Profile : Profiling against various kinases revealed that some derivatives exhibited low inhibition rates across multiple kinases, indicating a degree of specificity that is desirable for therapeutic applications .

Q & A

Q. What synthetic routes are commonly employed to synthesize this quinoline derivative?

The compound is synthesized via a multi-step approach:

- Friedländer synthesis forms the quinoline core through condensation of aniline derivatives with carbonyl compounds under acidic/basic conditions.

- Nucleophilic substitution introduces the methoxyethylamino group.

- Esterification adds the ethyl carboxylate moiety. Purification involves recrystallization or chromatography. Industrial methods optimize temperature (215–220°C) and use triethyl methanetricarboxylate as a solvent/reagent to enhance yield (85–90%) and purity (~95%) .

Q. Which analytical techniques validate the compound’s structure and purity?

- NMR (1H/13C) : Confirms substituent positions (e.g., methoxyethylamino group).

- HPLC : Assesses purity (>98%) and detects impurities (e.g., 4-hydroxy-1,2-dihydroquinolin-2-one).

- Mass spectrometry : Verifies molecular weight (C₁₆H₂₀N₂O₄, MW 304.34).

- X-ray crystallography : Resolves crystal structure (PubChem InChI Key: QVOKXKZKFWSQDV-UHFFFAOYSA-N) .

Q. What biological activities have been reported for this compound?

Studies highlight antimicrobial (e.g., Gram-positive bacteria) and anticancer (e.g., cytotoxicity in MCF-7 cells) properties. Mechanisms may involve enzyme inhibition (e.g., DNA gyrase) or receptor modulation, though exact targets require further validation .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in impurity profiles between lab-scale and industrial synthesis?

Industrial processes face impurities (2.4–5.6%) due to residual 4-hydroxy-1,2-dihydroquinolin-2-one. Strategies include:

- Green chemistry : Replace toxic solvents with triethyl methanetricarboxylate, reducing byproducts.

- Excess reagent recovery : Recover >95% of triethyl methanetricarboxylate post-reaction.

- Temperature optimization : Maintain 215–220°C to suppress side reactions .

Q. What methodologies elucidate the structure-activity relationship (SAR) of its antimicrobial effects?

- Analog synthesis : Modify substituents (e.g., halogenation at the 8-position) and test against bacterial strains.

- Molecular docking : Predict interactions with targets like DNA gyrase using AutoDock.

- Comparative bioassays : Compare IC₅₀ values of analogs to identify critical functional groups (e.g., methoxyethylamino) .

Q. How can computational methods predict the compound’s reactivity and target interactions?

- Density Functional Theory (DFT) : Calculates electronic properties (HOMO/LUMO) to predict reactivity.

- Molecular Dynamics (MD) : Simulates binding stability with biological targets (e.g., topoisomerases).

- Pharmacophore modeling : Identifies key moieties for activity optimization .

Q. What strategies improve solubility and bioavailability in preclinical studies?

- Co-solvents : Use cyclodextrins or DMSO to enhance aqueous solubility.

- Nanoformulations : Encapsulate in liposomes for sustained release.

- Pharmacokinetic profiling : Quantify plasma concentrations via LC-MS to validate bioavailability .

Methodological Tables

Q. Table 1. Synthesis Method Comparison

| Parameter | Lab-Scale (Friedländer) | Industrial (Green Chemistry) |

|---|---|---|

| Key Reagent | Aniline derivatives | Triethyl methanetricarboxylate |

| Temperature | 180°C | 215–220°C |

| Yield/Purity | ~70% / >95% | 85–90% / ~95% |

| Purification | Chromatography | Recrystallization |

| Reference |

Q. Table 2. Biological Activity Overview

| Activity | Experimental Model | Key Insight | Reference |

|---|---|---|---|

| Antimicrobial | S. aureus MIC assay | Activity linked to methoxyethyl group | |

| Anticancer | MTT assay (MCF-7 cells) | Dose-dependent cytotoxicity |

Handling and Safety

- Storage : Room temperature, desiccated.

- Safety : Use PPE (gloves, goggles) and work in a fume hood. Refer to PubChem SDS for disposal guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.